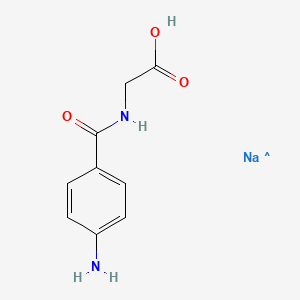

アミノヒップル酸ナトリウム

概要

説明

Aminohippurate sodium is a chemical compound used primarily as a diagnostic agent to measure effective renal plasma flow and the functional capacity of the renal excretory system. It is the sodium salt of para-aminohippuric acid, a derivative of hippuric acid. This compound is water-soluble and lipid-insoluble, making it suitable for intravenous administration .

科学的研究の応用

Aminohippurate sodium is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the measurement of effective renal plasma flow and the functional capacity of the renal tubular secretory mechanism. It is also used in studies involving renal physiology and pharmacokinetics .

作用機序

Aminohippurate sodium is filtered by the renal glomeruli and actively secreted by the proximal tubules. At low plasma concentrations, a significant percentage of the compound is cleared by the kidneys in a single circulation. This property makes it an ideal agent for measuring renal plasma flow and tubular secretory capacity. The compound’s mechanism of action involves its interaction with organic anion transporters in the renal tubules .

Safety and Hazards

Aminohippurate sodium should be given only by or under the direct supervision of a doctor . It should be used with caution in patients with low cardiac reserve, as a rapid increase in plasma volume can precipitate congestive heart failure . Hypersensitivity reactions including anaphylaxis, angioedema, urticaria, vasomotor disturbances, flushing, tingling, nausea, vomiting, and cramps may occur .

生化学分析

Biochemical Properties

Aminohippurate sodium is filtered by the glomeruli and is actively secreted by the proximal tubules . At low plasma concentrations (1.0 to 2.0 mg/100 mL), an average of 90 percent of Aminohippurate sodium is cleared by the kidneys from the renal blood stream in a single circulation .

Cellular Effects

Aminohippurate sodium has a significant impact on renal cells, particularly the proximal tubules. It is actively secreted by these cells and is almost entirely removed from the bloodstream in a normal kidney .

Molecular Mechanism

The mechanism of action of Aminohippurate sodium involves its filtration by the renal glomeruli and active secretion by the proximal tubules . It is ideally suited for measurement of effective renal plasma flow (ERPF) since it has a high clearance .

Temporal Effects in Laboratory Settings

The effects of Aminohippurate sodium over time in laboratory settings are primarily related to its role in measuring renal plasma flow. It is used in both in vitro and in vivo studies to assess kidney function .

Metabolic Pathways

Aminohippurate sodium is involved in the renal plasma flow measurement pathway. It interacts with the renal glomeruli and proximal tubules during this process .

Transport and Distribution

Aminohippurate sodium is transported and distributed within the renal cells. It is filtered by the glomeruli and is actively secreted by the proximal tubules .

Subcellular Localization

The subcellular localization of Aminohippurate sodium is primarily within the renal cells, specifically the proximal tubules where it is actively secreted .

準備方法

Synthetic Routes and Reaction Conditions

Aminohippurate sodium is synthesized by the conjugation of para-aminobenzoic acid with glycine. The reaction involves the formation of an amide bond between the carboxyl group of para-aminobenzoic acid and the amino group of glycine. The reaction is typically carried out in an aqueous medium with the aid of sodium hydroxide to adjust the pH .

Industrial Production Methods

In industrial settings, aminohippurate sodium is produced as a sterile solution. The process involves dissolving aminohippuric acid in water for injection, followed by the addition of sodium hydroxide to achieve the desired pH. The solution is then sterilized and packaged for clinical use .

化学反応の分析

Types of Reactions

Aminohippurate sodium primarily undergoes substitution reactions due to the presence of the amino group. It can also participate in conjugation reactions, forming amides and esters.

Common Reagents and Conditions

Substitution Reactions: Typically involve reagents like acyl chlorides or anhydrides under mild conditions.

Conjugation Reactions: Often use carboxylic acids or their derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

The major products formed from these reactions include various amides and esters, depending on the specific reagents and conditions used .

類似化合物との比較

Similar Compounds

Hippuric Acid: A precursor to aminohippurate sodium, used in similar diagnostic applications.

Para-aminobenzoic Acid: Another precursor, involved in the synthesis of aminohippurate sodium.

Inulin: Used in conjunction with aminohippurate sodium to measure glomerular filtration rate.

Uniqueness

Aminohippurate sodium is unique due to its high clearance rate and non-toxicity at recommended doses. It provides a reliable and accurate measure of renal plasma flow and tubular secretory capacity, making it superior to other diagnostic agents in certain applications .

特性

| { "Design of the Synthesis Pathway": "Aminohippurate sodium can be synthesized by the reaction of glycine with p-aminobenzoic acid in the presence of sodium hydroxide and sodium nitrite. The resulting product is then treated with sodium hydroxide and sodium bicarbonate to form the sodium salt of aminohippuric acid, which is further converted to the sodium salt of aminohippurate.", "Starting Materials": ["Glycine", "p-aminobenzoic acid", "Sodium hydroxide", "Sodium nitrite", "Sodium bicarbonate"], "Reaction": ["Step 1: Glycine and p-aminobenzoic acid are mixed together in the presence of sodium hydroxide and sodium nitrite.", "Step 2: The resulting product is treated with sodium hydroxide and sodium bicarbonate.", "Step 3: The sodium salt of aminohippuric acid is formed.", "Step 4: The sodium salt of aminohippuric acid is further converted to the sodium salt of aminohippurate."] } | |

CAS番号 |

94-16-6 |

分子式 |

C9H10N2NaO3 |

分子量 |

217.18 g/mol |

IUPAC名 |

sodium;2-[(4-aminobenzoyl)amino]acetate |

InChI |

InChI=1S/C9H10N2O3.Na/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13); |

InChIキー |

QSNFMORCYWCZGN-UHFFFAOYSA-N |

異性体SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.[Na+] |

SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.[Na+] |

正規SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)N.[Na] |

外観 |

Solid powder |

Color/Form |

NEEDLES FROM HOT WATER PRISMS FROM WATER WHITE, CRYSTALLINE POWDER |

melting_point |

199-200 °C 198-199 °C 198.5 °C |

その他のCAS番号 |

94-16-6 |

物理的記述 |

White solid; Discolors upon exposure to light; [Hawley] Off-white or white powder; [MSDSonline] Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Slightly soluble SOL IN WATER /P-AMINOHIPPURIC ACID SODIUM/ 1 G SOL IN 45 ML WATER SOL IN CHLOROFORM; BENZENE; ACETONE; ALCOHOL PRACTICALLY INSOL IN ETHER; CARBON TETRACHLORIDE FREELY SOL IN SOLN OF ALKALI HYDROXIDES WITH SOME DECOMP For more Solubility (Complete) data for P-AMINOHIPPURIC ACID (7 total), please visit the HSDB record page. 13 mg/mL |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4 Aminohippuric Acid 4-Aminohippuric Acid Aminohippurate Sodium Aminohippuric Acid Nephrotest p Aminohippurate p Aminohippuric Acid p-Aminohippurate p-Aminohippuric Acid para Aminohippuric Acid Para-Aminohippurate, Sodium para-Aminohippuric Acid Sodium Para Aminohippurate Sodium Para-Aminohippurate Sodium, Aminohippurate |

蒸気圧 |

0.00000004 [mmHg] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

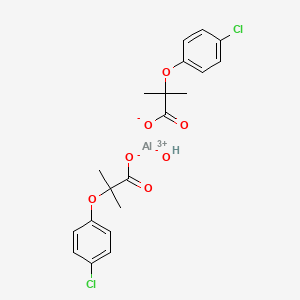

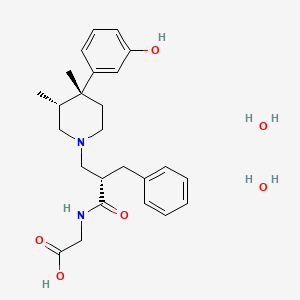

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide](/img/structure/B1664809.png)